molecular formula C21H16ClN3 B12894013 Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl- CAS No. 130946-69-9

Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-chloro-4-methyl-2-quinolinyl)-3-methyl-

Cat. No.: B12894013
CAS No.: 130946-69-9
M. Wt: 345.8 g/mol
InChI Key: GVVDTDZLFNCWFD-UHFFFAOYSA-N
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Description

1-(6-Chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole is a compound that belongs to the class of quinoline-pyrazole derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound, which includes a quinoline moiety fused with a pyrazole ring, contributes to its distinctive chemical and biological properties .

Preparation Methods

The synthesis of 1-(6-chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-methylquinoline and indeno[1,2-c]pyrazole intermediates.

    Condensation Reaction: The 6-chloro-4-methylquinoline is reacted with an appropriate hydrazine derivative to form the pyrazole ring.

    Cyclization: The resulting intermediate undergoes cyclization to form the indeno[1,2-c]pyrazole structure.

    Final Product: The final compound is obtained through purification and characterization steps.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

1-(6-Chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules and has been used in the development of new synthetic methodologies.

    Biology: It has shown promising activity in biological assays, including antimicrobial, antiviral, and anticancer activities.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(6-chloro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno

Properties

CAS No.

130946-69-9

Molecular Formula

C21H16ClN3

Molecular Weight

345.8 g/mol

IUPAC Name

1-(6-chloro-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole

InChI

InChI=1S/C21H16ClN3/c1-12-9-20(23-19-8-7-15(22)11-17(12)19)25-21-16-6-4-3-5-14(16)10-18(21)13(2)24-25/h3-9,11H,10H2,1-2H3

InChI Key

GVVDTDZLFNCWFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2)Cl)N3C4=C(CC5=CC=CC=C54)C(=N3)C

Origin of Product

United States

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